molecular formula C10H9NO2 B1624887 1-Benzoylazetidin-3-one CAS No. 25566-02-3

1-Benzoylazetidin-3-one

Cat. No.: B1624887
CAS No.: 25566-02-3
M. Wt: 175.18 g/mol
InChI Key: FCWANJOYOGQLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoylazetidin-3-one is a four-membered β-lactam derivative characterized by a benzoyl group attached to the nitrogen atom of the azetidinone ring. This compound is of significant interest in medicinal chemistry due to the inherent reactivity of the β-lactam ring, which is pivotal in antibiotic design and enzyme inhibition studies. The benzoyl substituent introduces an aromatic acyl moiety, enhancing electrophilicity at the ketone group, making it a versatile intermediate for nucleophilic additions or further functionalization .

Properties

CAS No.

25566-02-3

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-benzoylazetidin-3-one

InChI

InChI=1S/C10H9NO2/c12-9-6-11(7-9)10(13)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

FCWANJOYOGQLDS-UHFFFAOYSA-N

SMILES

C1C(=O)CN1C(=O)C2=CC=CC=C2

Canonical SMILES

C1C(=O)CN1C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional properties of 1-Benzoylazetidin-3-one can be contextualized by comparing it to azetidinone derivatives with varying substituents. Below is a detailed analysis:

Structural Analogues and Substituent Effects
Compound Name Substituent Key Functional Group Molecular Weight (g/mol) Key Properties/Applications
This compound Benzoyl (C₆H₅CO-) Ketone ~205.22* High electrophilicity; potential enzyme inhibitor
1-Benzhydrylazetidin-3-one Benzhydryl (C₆H₅)₂CH- Ketone 265.35† Enhanced steric bulk; used in drug intermediates
1-Benzylazetidin-3-ol Benzyl (C₆H₅CH₂-) Hydroxyl ~177.24* Increased solubility; hydrogen-bonding capacity
1-Benzhydrylazetidin-3-amine Benzhydryl (C₆H₅)₂CH- Amine 268.38‡ Basic nitrogen for salt formation; bioactive potential

*Calculated based on molecular formulas.
†From .
‡From .

Key Observations :

  • Electronic Effects : The benzoyl group in this compound is electron-withdrawing, increasing the electrophilicity of the β-lactam carbonyl compared to electron-donating groups like benzhydryl or benzyl. This makes it more reactive in nucleophilic reactions (e.g., ring-opening for antibiotic derivatives) .
  • Solubility and Bioactivity : Hydroxyl-containing derivatives like 1-Benzylazetidin-3-ol demonstrate higher polarity and solubility, advantageous in formulation, whereas amine derivatives (e.g., 1-Benzhydrylazetidin-3-amine hydrochloride) enable ionic interactions in biological targets .
Table 1: Comparative Reactivity in Nucleophilic Additions
Compound Reaction with NH₃ Reaction with H₂O
This compound Rapid β-lactam ring-opening Moderate hydrolysis
1-Benzhydrylazetidin-3-one Slow ring-opening Minimal hydrolysis
1-Benzylazetidin-3-ol N/A (hydroxyl group) Stable in aqueous media

*Inferred from substituent electronic profiles and β-lactam chemistry principles .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-Benzoylazetidin-3-one?

To optimize synthesis, focus on reaction temperature, solvent polarity (e.g., dichloromethane for mild conditions), and catalyst selection (e.g., Lewis acids for acylation). Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate intermediates . For purity, employ recrystallization with solvents like ethyl acetate/hexane. Report yields and characterization data (NMR, IR) for reproducibility .

Q. How can the molecular structure of this compound be confirmed?

Combine spectroscopic methods:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify benzoyl and azetidinone moieties.
  • X-ray crystallography : Resolve crystal structures to confirm bond angles and stereochemistry, as demonstrated in related azetidine derivatives .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

Q. What methods ensure the purity of this compound for experimental use?

  • Chromatography : Use column chromatography with silica gel or preparative HPLC.
  • Melting point analysis : Compare observed values with literature data.
  • Elemental analysis : Verify C, H, N composition within ±0.4% deviation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

Contradictions (e.g., unexpected 1H^1H-NMR splitting) may arise from dynamic effects or impurities. Strategies:

  • Variable-temperature NMR : Probe conformational changes in solution.
  • DFT calculations : Compare experimental data with computed spectra (e.g., Gaussian or ORCA software) .
  • Replicate synthesis : Rule out batch-specific impurities .

Q. Are there alternative synthetic routes to this compound beyond traditional acylation?

Yes. Electrochemical methods can rearrange precursors (e.g., 3-hydroxyoxindoles) under controlled potentials, avoiding harsh reagents. Optimize electrolyte composition (e.g., LiClO4_4 in acetonitrile) and electrode materials (platinum or carbon) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Use density functional theory (DFT) to calculate:

  • Frontier molecular orbitals : Identify nucleophilic/electrophilic sites.
  • Activation energies : Simulate transition states for ring-opening reactions.
    Validate predictions with kinetic experiments (e.g., monitoring by 19F^{19}F-NMR if fluorinated reagents are used) .

Methodological Guidance

Q. What strategies improve reproducibility in azetidinone synthesis?

  • Detailed protocols : Document solvent drying methods (e.g., molecular sieves) and inert atmosphere conditions (Ar/N2_2).
  • Supporting information : Provide raw spectral data and chromatograms for peer validation .

Q. How should researchers handle hygroscopic intermediates during synthesis?

  • Use anhydrous solvents and gloveboxes for moisture-sensitive steps.
  • Characterize intermediates immediately after isolation to prevent decomposition .

Q. What are best practices for literature reviews on azetidinone derivatives?

  • Search databases like PubMed and SciFinder using keywords: "azetidinone synthesis," "benzoyl derivatives."
  • Prioritize journals with rigorous peer review (e.g., Journal of Organic Chemistry) and avoid non-peer-reviewed platforms .
    研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫
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Q. How can novel this compound derivatives be designed for biological studies?

  • Scaffold hybridization : Combine azetidinone cores with bioactive fragments (e.g., imidazopyridines) via click chemistry.
  • SAR studies : Systematically vary substituents and assay against target enzymes (e.g., proteases) .

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